molecular formula C13H13NO2 B3021143 1-(2-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 299164-56-0

1-(2-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B3021143
CAS No.: 299164-56-0
M. Wt: 215.25 g/mol
InChI Key: KWROACBOPWXYBZ-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with an ethoxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 2-ethoxybenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of starting materials, optimization of reaction conditions, and purification of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 1-(2-Ethoxyphenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(2-Ethoxyphenyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Ethoxyphenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.

    Industry: It is used in the development of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Ethoxyphenyl)-1H-pyrrole-2-methanol: The aldehyde group is reduced to an alcohol.

    1-(2-Ethoxyphenyl)-1H-pyrrole-2-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness: 1-(2-Ethoxyphenyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an ethoxyphenyl group and an aldehyde functional group. This combination allows for diverse chemical reactivity and potential applications in various fields. The ethoxy group can influence the compound’s electronic properties, while the aldehyde group provides a reactive site for further functionalization.

Properties

IUPAC Name

1-(2-ethoxyphenyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13-8-4-3-7-12(13)14-9-5-6-11(14)10-15/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWROACBOPWXYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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